Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 4-(4-cyano-2-nitrophenyl)butanoate |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(15)4-2-3-10-6-5-9(8-13)7-11(10)14(16)17/h5-7H,2-4H2,1H3 |
InChI Key |
UQQXDGPVIRESSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Methyl 4 4 Cyano 2 Nitrophenyl Butanoate
Established Synthetic Pathways for Methyl 4-(4-cyano-2-nitrophenyl)butanoate
The construction of this compound can be achieved through various synthetic strategies, each with its own set of precursors and reaction conditions.
Synthesis via Dimethyl 2-cyano-2-(4-nitrophenyl)pentanedioate Precursors
A plausible, albeit less direct, route to this compound involves the use of a diester precursor such as Dimethyl 2-cyano-2-(4-nitrophenyl)pentanedioate. This method would typically involve a multi-step sequence starting with the synthesis of the pentanedioate (B1230348) derivative, followed by selective transformations to achieve the final product. The key steps would likely include a Krapcho decarboxylation to remove one of the ester groups, followed by reduction or other functional group manipulations. While specific literature on this exact transformation for the target molecule is scarce, the principles of malonic ester synthesis and subsequent modifications provide a strong foundation for this approach.
Synthesis via Methyl 2-cyano-2-(4-nitrophenyl)acetate and Methyl Acrylate
A more direct and convergent approach involves the Michael addition of a nucleophile derived from Methyl 2-cyano-2-(4-nitrophenyl)acetate to Methyl Acrylate. researchgate.netnih.gov This reaction is a classic example of carbon-carbon bond formation. The electron-withdrawing nitro and cyano groups on the phenyl ring increase the acidity of the benzylic proton in Methyl 2-cyano-2-(4-nitrophenyl)acetate, facilitating the formation of a carbanion in the presence of a suitable base. This carbanion then acts as a nucleophile, attacking the β-carbon of Methyl Acrylate in a conjugate addition. Subsequent workup would yield the desired product. The efficiency of this reaction is highly dependent on the choice of base and solvent.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Methyl 2-cyano-2-(4-nitrophenyl)acetate | Methyl Acrylate | Sodium Ethoxide | Ethanol | This compound |
| Methyl 2-cyano-2-(4-nitrophenyl)acetate | Methyl Acrylate | Potassium tert-butoxide | THF | This compound |
Interactive Data Table: Michael Addition for Synthesis
Base-Promoted Condensation Approaches
Base-promoted condensation reactions represent a versatile strategy for the synthesis of nitrophenyl alkanoates. rsc.org In the context of this compound, a plausible approach would involve the reaction of a suitably activated 4-cyano-2-nitrophenyl derivative with a four-carbon synthon. For instance, the condensation of 4-cyano-2-nitro-1-halobenzene with a malonic ester derivative in the presence of a strong base could initiate the formation of the carbon skeleton. Subsequent hydrolysis, decarboxylation, and esterification steps would lead to the final product. The choice of the base is critical to promote the initial condensation without leading to unwanted side reactions. rsc.org
Nucleophilic Substitution and Esterification Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups like nitro and cyano moieties. researchgate.netresearchgate.netnih.gov A viable route to this compound could start with a 1-halo-4-cyano-2-nitrobenzene derivative. This substrate can undergo nucleophilic substitution with a suitable carbanionic nucleophile, such as the enolate of methyl butyrate (B1204436) or a related derivative. The strong electron-withdrawing nature of the nitro and cyano groups facilitates the attack of the nucleophile on the aromatic ring. nih.gov Following the substitution reaction, an esterification step might be necessary if the side chain is introduced as a carboxylic acid or another precursor.
| Substrate | Nucleophile | Solvent | Product |
| 1-Fluoro-4-cyano-2-nitrobenzene | Enolate of methyl butyrate | DMF | This compound |
| 1-Chloro-4-cyano-2-nitrobenzene | Diethyl malonate (followed by hydrolysis, decarboxylation, and esterification) | DMSO | This compound |
Interactive Data Table: Nucleophilic Aromatic Substitution Strategies
Exploration of Reaction Mechanisms in the Synthesis of this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential outcomes.
Mechanistic Pathways of Base-Deprotonation and Nucleophilic Attack
In many of the synthetic pathways described, the initial step involves the deprotonation of a carbon acid by a base to generate a nucleophilic carbanion. For example, in the Michael addition pathway (Section 2.1.2), a base abstracts the acidic proton from the α-carbon of Methyl 2-cyano-2-(4-nitrophenyl)acetate. The stability of the resulting carbanion is enhanced by the resonance delocalization of the negative charge onto the adjacent cyano and nitrophenyl groups.
Esterification and Transesterification Mechanisms
The synthesis of this compound, like other esters, is fundamentally governed by the principles of esterification. The most common laboratory method is the Fischer esterification of the parent carboxylic acid, 4-(4-cyano-2-nitrophenyl)butanoic acid, with methanol (B129727) in the presence of an acid catalyst.
Acid-Catalyzed Mechanism (Fischer Esterification): This reversible reaction is typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original hydroxyl group of the methanol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
Deprotonation: The protonated ester is deprotonated by a weak base in the mixture (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product, this compound. nih.gov
The reaction is an equilibrium process. To drive it towards the product, excess methanol is often used as the solvent, and the water produced is removed, typically by azeotropic distillation. nih.gov
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst to form a new ester (e.g., Ethyl 4-(4-cyano-2-nitrophenyl)butanoate).
Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of the original alcohol (methanol). organic-chemistry.org
Base-Catalyzed Transesterification: This process involves the nucleophilic attack of an alkoxide ion (e.g., ethoxide) on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the original alkoxide (methoxide), yielding the new ester. organic-chemistry.org This method is generally faster than the acid-catalyzed route but is not suitable if the molecule contains base-sensitive functional groups.
Influence of Protecting Group Chemistry
In the synthesis of complex molecules like this compound, or in its subsequent use as an intermediate, protecting group chemistry can be essential. ontosight.ai A protecting group is a molecular fragment that is temporarily introduced to mask a specific functional group, preventing it from reacting under certain conditions. researchgate.net
The functional groups present in the target molecule—ester, cyano, and nitro—have varying reactivities.
Ester Group: Can be hydrolyzed under acidic or basic conditions.
Nitro Group: Can be reduced to an amine under various conditions (e.g., catalytic hydrogenation).
Cyano Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.
A protecting group strategy would be necessary if a planned reaction would unintentionally transform one of these groups. For example, if a strong reducing agent like lithium aluminum hydride (LiAlH₄) were used to modify a different part of a larger molecule containing this fragment, it would reduce the ester, nitro, and cyano groups. In such a scenario, these groups would need to be protected or the synthetic route would have to be redesigned to use more chemoselective reagents.
The stability of the existing functional groups in this compound makes them relatively robust under many standard reaction conditions. Therefore, the need for protecting groups is more likely to arise during the synthesis of its precursors, which may contain more sensitive functionalities (e.g., aldehydes or primary amines) that are later converted to the cyano or nitro groups. ontosight.airesearchgate.net
Solvent and Temperature Dependence in Reaction Outcomes
The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome, rate, and yield of the synthesis of this compound.
Esterification:
Temperature: Fischer esterification is an equilibrium-controlled process. nih.gov Increasing the temperature generally increases the reaction rate. Often, the reaction is run at the reflux temperature of the alcohol solvent (methanol) to achieve a reasonable rate. This elevated temperature also facilitates the removal of the water byproduct, helping to shift the equilibrium toward the formation of the ester product.
Solvent: In Fischer esterification, the alcohol reactant (methanol) is frequently used in large excess and serves as the solvent. This high concentration of one of the reactants also helps to drive the equilibrium to the right, maximizing the yield of the ester according to Le Châtelier's principle. For other esterification methods, non-polar aprotic solvents might be used, but for the classic acid-catalyzed route, the alcohol itself is the standard choice.
The following table illustrates the general effect of solvents on enzyme-catalyzed esterification, which highlights the importance of the reaction medium.
| Organic Solvent | Conversion Rate (%) | Log P |
| Isooctane | 95 | 4.5 |
| Heptane | 92 | 4.0 |
| Hexane | 88 | 3.5 |
| Cyclohexane | 85 | 3.2 |
| This table shows the conversion efficiency for the synthesis of butyl butyrate using an immobilized cutinase enzyme in various non-aqueous solvents. The Log P value is a measure of a solvent's hydrophobicity. Data adapted from a study on enzymatic esterification. nih.gov |
Derivatization Reactions and Functional Group Transformations of this compound
The presence of the cyano (nitrile) group offers a versatile handle for further chemical modifications of the molecule.
Chemical Reactions of the Cyano Moiety
The carbon-nitrogen triple bond of the cyano group can undergo several important transformations, including reduction and hydrolysis. byjus.com
Reduction to Amine Derivatives
The cyano group can be reduced to a primary amine, which would yield Methyl 4-(4-(aminomethyl)-2-nitrophenyl)butanoate. This transformation is a valuable synthetic step for introducing a basic amino group.
Common methods for this reduction include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. Typical catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is usually performed under pressure. A significant challenge in this specific molecule is the presence of the nitro group, which is also readily reduced under these conditions. masterorganicchemistry.com Achieving chemoselectivity to reduce only the cyano group would require careful selection of the catalyst and reaction conditions.
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic addition of hydride ions to the carbon of the nitrile. However, LiAlH₄ is a very powerful and non-selective reducing agent that would also reduce the ester and nitro groups in the molecule.
The following table summarizes common reagents for the reduction of aromatic nitro compounds, highlighting the potential for side reactions when attempting to reduce the cyano group selectively.
| Reagent | Conditions | Selectivity Notes |
| H₂, Pd/C | Room temperature, atmospheric or high pressure | Highly effective for nitro reduction; will also reduce nitriles. |
| Fe, HCl/HOAc | Reflux | Classic method for reducing nitroarenes; generally does not affect nitriles or esters. |
| SnCl₂ | Acidic solution | Reduces nitro groups selectively in the presence of other reducible groups like nitriles and esters. |
| Na₂S₂O₄ | Aqueous solution | Can be used for selective reduction of nitro groups. |
| This table provides a general overview of reagents used for reducing nitroarenes and their typical selectivity. masterorganicchemistry.comwikipedia.org |
Hydrolysis to Carboxylic Acid Derivatives
The cyano group can be hydrolyzed to a carboxylic acid, a reaction that proceeds through an amide intermediate. lumenlearning.comchemistrysteps.com This would convert this compound into a tricarboxylic acid derivative (after hydrolysis of the methyl ester as well).
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid, such as H₂SO₄ or HCl. The mechanism begins with the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide. Under the harsh reaction conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Base-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous base, like sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849). An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
In the case of this compound, both acidic and basic hydrolysis conditions would also cleave the methyl ester, resulting in the formation of 4-(2-nitrophenyl)butane-1,4-dicarboxylic acid.
Nucleophilic Additions to the Cyano Group
The cyano group in this compound is susceptible to nucleophilic attack, a reactivity that is enhanced by the presence of the electron-withdrawing nitro group on the aromatic ring. This activation facilitates the addition of various nucleophiles to the carbon-nitrogen triple bond.
One illustrative example of nucleophilic addition to an activated cyano group involves the reaction of 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] derivatives with cyanide ions. In this case, the cyanide anion nucleophilically attacks a carbon atom, leading to the opening of a pyran ring. This reaction is driven by the formation of a stable nitrile. mdpi.com While the substrate is different, the principle of nucleophilic attack on a carbon atom, facilitated by the presence of a nitro group, is analogous.
In the context of this compound, various nucleophiles can be envisioned to react with the cyano group. For instance, Grignard reagents could add to the cyano group to form, after hydrolysis, a ketone. Similarly, organolithium reagents would react in a similar fashion. The presence of the strongly deactivating nitro group would likely make these reactions more facile compared to benzonitrile (B105546) itself.
The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon of the cyano group, breaking the pi-bond and forming a nitrogen-centered anion. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.
| Nucleophile | Potential Product after Hydrolysis | Reaction Conditions (Hypothetical) |
| Grignard Reagent (R-MgX) | Ketone (R-C(O)-Ar) | Anhydrous ether or THF |
| Organolithium Reagent (R-Li) | Ketone (R-C(O)-Ar) | Anhydrous ether or THF |
| Hydride (e.g., from LiAlH4) | Primary Amine (Ar-CH2NH2) | Anhydrous ether or THF, followed by workup |
Chemical Reactions of the Ester Moiety
The methyl ester group of this compound can undergo reactions typical of carboxylic acid esters, most notably nucleophilic acyl substitution and hydrolysis.
Nucleophilic acyl substitution involves the replacement of the methoxy (B1213986) group (-OCH3) with another nucleophile. This reaction proceeds through a tetrahedral intermediate. The rate and feasibility of this reaction are influenced by the nature of the incoming nucleophile and the stability of the leaving group.
A relevant study on the nucleophilic substitution of 4-cyanophenyl 4-nitrophenyl carbonate with secondary alicyclic amines demonstrated that the reaction mechanism is dependent on the solvent polarity. lookchem.com The study also highlighted that the relative polarization of the reactive centers and the stabilization of the nucleofuges are key factors in controlling the product distribution. lookchem.com For this compound, reaction with a strong nucleophile like an amine (ammonolysis) would lead to the corresponding amide.
| Nucleophile | Product | General Conditions |
| Ammonia (NH3) | 4-(4-cyano-2-nitrophenyl)butanamide | Heat, alcoholic solution |
| Primary Amine (RNH2) | N-alkyl-4-(4-cyano-2-nitrophenyl)butanamide | Heat, alcoholic solution |
| Secondary Amine (R2NH) | N,N-dialkyl-4-(4-cyano-2-nitrophenyl)butanamide | Heat, alcoholic solution |
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(4-cyano-2-nitrophenyl)butanoic acid, can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification) is a common method for ester hydrolysis. ucalgary.ca The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester. ucalgary.ca This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. ucalgary.ca The reaction is typically irreversible due to the final acid-base step. ucalgary.ca
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. ucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. ucalgary.ca The reaction is reversible and is typically driven to completion by using a large excess of water. quora.com
| Condition | Reagents | Product |
| Basic | NaOH (aq), heat | Sodium 4-(4-cyano-2-nitrophenyl)butanoate |
| Acidic | H2SO4 (aq) or HCl (aq), heat | 4-(4-cyano-2-nitrophenyl)butanoic acid |
Redox Chemistry of the Nitroaromatic System
The nitro group of this compound is a key site for redox reactions, particularly reduction to an amino group. The challenge in such transformations is the selective reduction of the nitro group in the presence of other reducible functionalities like the cyano and ester groups.
A variety of reagents and conditions have been developed for the selective reduction of aromatic nitro compounds. A study on the reduction of 4-nitrophenol (B140041) highlighted the complexity of the reaction mechanism, which can involve stable intermediates like 4-nitrosophenol. researchgate.net
For a molecule like this compound, several methods could be employed for the selective reduction of the nitro group:
Catalytic Hydrogenation: Using specific catalysts and conditions, it is possible to selectively reduce the nitro group. For example, platinum-on-carbon (Pt/C) is often used for this purpose.
Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid like HCl, or iron (Fe) or zinc (Zn) in acetic acid, are classic methods for the reduction of aromatic nitro groups. These conditions are often mild enough to leave ester and cyano groups intact.
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst like palladium-on-carbon (Pd/C).
| Reagent/System | Product | Selectivity |
| H2, Pt/C | Methyl 4-(2-amino-4-cyanophenyl)butanoate | High for nitro group |
| SnCl2, HCl | Methyl 4-(2-amino-4-cyanophenyl)butanoate | Generally high for nitro group |
| Fe, CH3COOH | Methyl 4-(2-amino-4-cyanophenyl)butanoate | Good for nitro group |
Stereoselective Transformations and Chiral Pool Utilization
Stereoselective transformations involving this compound could potentially be achieved by targeting the butanoate chain. The introduction of a chiral center would lead to the formation of enantiomers or diastereomers.
For example, a chiral auxiliary could be attached to the carboxylic acid derived from the hydrolysis of this compound. Subsequent reactions, such as alkylation at the alpha-position of the carbonyl group, could then proceed with high diastereoselectivity. Removal of the auxiliary would yield an enantioenriched product.
Another approach is the use of stereoselective biocatalysis. Enzymes, such as carbonyl reductases, can be used for the stereoselective reduction of a ketone functionality, if one were to be introduced into the butanoate chain. For instance, the stereoselective synthesis of optically pure alkyl 4-substituted-3-hydroxybutanoates has been achieved using carbonyl reductase from Candida magnoliae. researchgate.net
A hypothetical stereoselective synthesis starting from a derivative of this compound could involve the following steps:
Introduction of a prochiral center, for example, a ketone at the 3-position of the butanoate chain.
Stereoselective reduction of the ketone using a chiral reducing agent or an enzyme to create a chiral hydroxyl group.
Further synthetic manipulations of the resulting chiral alcohol.
The development of such stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science. osi.lv
Computational and Theoretical Chemistry Studies on Methyl 4 4 Cyano 2 Nitrophenyl Butanoate
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental to modern chemistry, offering insights into the electronic structure and geometry of molecules. These approaches are crucial for predicting the behavior of compounds like Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.
For this compound, DFT calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| C-CN | ~1.45 Å | |
| C-NO2 | ~1.48 Å | |
| C=O | ~1.21 Å | |
| Bond Angle | C-C-C (Aromatic) | ~120° |
| O-N-O | ~125° | |
| Dihedral Angle | Phenyl-NO2 | Variable |
Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy and Electronic Properties
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
An FMO analysis of this compound would provide insights into its reactive sites and potential for participating in chemical reactions. The electron-withdrawing nature of the cyano and nitro groups is expected to significantly influence the energies and localizations of these frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)
| Property | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: Specific energy values are pending computational studies.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule. It provides a detailed picture of bonding interactions, lone pairs, and intramolecular charge transfer (ICT). By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these electronic delocalizations. For a molecule with both electron-donating and electron-withdrawing groups, NBO analysis is particularly valuable for understanding the flow of electrons and the contributions of different resonance structures.
Mulliken Atomic Charges and Dipole Moment Calculations
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)
| Atom | Charge (a.u.) |
| N (in NO2) | - |
| O (in NO2) | - |
| N (in CN) | - |
| C (in CN) | - |
Note: Specific charge values are pending computational studies.
Mechanistic Insights from Computational Simulations
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions.
Theoretical Investigation of Reaction Pathways and Transition States
By mapping the potential energy surface, computational chemists can identify the most likely pathways for a chemical reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For this compound, theoretical investigations could elucidate the mechanisms of its synthesis or its reactions with other chemical species, providing valuable information for synthetic chemists.
Exploration of Isomerization and Stereomutation Processes
Computational studies into the isomerization of nitrophenyl compounds have revealed the significant influence of substituents on their thermal behavior and reaction pathways. For instance, the isomerization of 3-nitrofuroxans to their 4-nitro counterparts has been shown to occur in quantitative yields. This process can be influenced by the presence of other functional groups on the phenyl ring. In bridged bicyclic furoxans, the presence and position of a nitro group can determine whether the compound undergoes melting or decomposition, highlighting the subtle interplay of molecular structure and reactivity. mdpi.com
Theoretical models are employed to predict the stability and reactivity of different isomers. By calculating the gas-phase standard enthalpies of formation (ΔfH0(g)), researchers can assess the relative energies of isomers, providing insights into their potential for interconversion. These computational approaches are often benchmarked against experimental data for known energetic N-rich heterocycles to ensure their accuracy. mdpi.com The study of such isomerization processes is crucial for understanding the stability and potential energetic properties of molecules like this compound.
Role of Solvent Effects and Catalysis in Reaction Mechanisms
For reactions involving nitrophenyl compounds, the solvent's polarity and its ability to form hydrogen bonds can influence spectral properties and reaction mechanisms. qnl.qa Implicit solvation models, such as the integral equation formalism polarizable continuum model (IEFPCM), are commonly used in DFT and TD-DFT calculations to simulate the effect of the solvent on the electronic structure and reactivity of the molecule. qnl.qa
Catalysis also plays a critical role in the transformation of nitrophenyl compounds. The reduction of 4-nitrophenol (B140041), for instance, is a widely studied catalytic reaction. nih.gov Both homogeneous and heterogeneous catalysts, including nanostructured materials, have been shown to be effective. nih.gov Computational studies can elucidate the reaction mechanisms at the molecular level, identifying key intermediates and transition states, and explaining how the catalyst facilitates the reaction. In the context of this compound, understanding the influence of solvents and potential catalysts is essential for controlling its reactivity and designing synthetic pathways.
Advanced Computational Techniques for Intermolecular Interactions
The stability and packing of molecular crystals are governed by a delicate balance of intermolecular interactions, including electrostatic and dispersion forces. Computational chemistry provides powerful tools to dissect and quantify these contributions. For substituted phenyl compounds, energy framework calculations can reveal the dominant forces in the crystal structure. In some cases, electrostatic energy contributions are the primary stabilizing factor, while in others, dispersion forces play a more significant role. nih.govnih.gov
The total intermolecular energy is often decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov Analysis of molecular pairs in the crystal lattice can identify the strongest interactions, which may include π-π stacking, hydrogen bonds, and other weak interactions. For instance, in some crystal structures, the stabilization is dominated by electrostatic energy, while in others, dispersion energy is the main contributor. nih.govresearchgate.net These computational analyses provide a quantitative understanding of the forces that dictate the three-dimensional arrangement of molecules.
| Interaction Type | Energy Contribution | Description |
| Electrostatic | Can be dominant | Arises from the interaction of permanent multipole moments. |
| Dispersion | Often significant, can be dominant | Arises from instantaneous fluctuations in electron density. nih.gov |
| Polarization | Contributes to total energy | Arises from the distortion of the electron cloud of one molecule by another. |
| Exchange-Repulsion | Repulsive | Arises from the Pauli exclusion principle when electron clouds overlap. |
Non-Covalent Interaction (NCI) plotting is a visualization technique used to identify and characterize weak interactions in molecular systems. nih.gov This method is based on the electron density and its derivatives, particularly the reduced density gradient. chemtools.org NCI plots provide a three-dimensional representation of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. nih.govresearchgate.net
Conformational Analysis and Potential Energy Surface (PES) Mapping
The three-dimensional structure and flexibility of a molecule are critical to its chemical and physical properties. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its atomic coordinates. arxiv.org
Mapping the PES allows for the exploration of various equilibrium structures, transition states, and reaction pathways. nih.gov Global reaction route mapping techniques can be employed to systematically search for these critical points on the PES. nih.gov For molecules with several rotatable bonds, like the butanoate chain in this compound, conformational analysis is essential to understand its preferred shapes and how it might interact with other molecules. The development of foundational PES datasets for materials is enhancing the accuracy of these computational predictions. arxiv.org
Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis Spectra)
Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. qnl.qa By simulating the UV-Vis spectrum, researchers can gain insights into the electronic structure of the molecule and the nature of the molecular orbitals involved in the transitions. researchgate.net
The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions. mdpi.com For example, the CAM-B3LYP functional is often used for calculating absorption spectra. qnl.qa TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. researchgate.net This predictive capability is valuable for identifying chromophores within a molecule and understanding how structural modifications affect its optical properties. For this compound, TD-DFT could predict its UV-Vis spectrum and elucidate the electronic transitions responsible for its absorption of light.
Role of Methyl 4 4 Cyano 2 Nitrophenyl Butanoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups—the ester, the cyano, and the nitro group—on the aromatic framework makes Methyl 4-(4-cyano-2-nitrophenyl)butanoate a versatile precursor for constructing intricate molecular structures. The nitro and cyano groups can be chemically transformed into a variety of other functionalities, such as amines, amides, or carboxylic acids, which are essential for building the skeletons of complex bioactive molecules.
The butanoate side chain can also participate in various carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the molecular structure. This multi-functional nature enables chemists to use the compound as a starting point in multi-step syntheses, where each part of the intermediate is methodically incorporated into the final complex target molecule. A prime example of its utility is in the synthesis of advanced pharmaceutical intermediates, where its structural components form the core of the final drug substance.
Utilization in Pharmaceutical Intermediates Synthesis
In the pharmaceutical industry, intermediates like this compound are critical for the efficient and scalable production of active pharmaceutical ingredients (APIs). The presence of both an electron-withdrawing nitro group and a cyano group on the phenyl ring activates the molecule for specific chemical transformations that are crucial in drug synthesis. These functional groups serve as handles that can be selectively modified in subsequent synthetic steps to build the complex structures of modern therapeutics.
A significant application of a positional isomer, methyl 4-cyano-4-(4-nitrophenyl)butanoate, is in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer. google.comrssing.com While patent literature explicitly details the synthesis using the 4-nitro isomer, this compound represents a closely related starting material for the synthesis of Niraparib analogs, where the position of the nitrogen-based functional group is varied to modulate biological activity.
The synthesis pathway described in patent literature involves a multi-step process where the cyano-nitrophenyl moiety serves as a key building block. google.comgoogle.com The general strategy highlights how this intermediate can be elaborated into the complex heterocyclic core of PARP inhibitors. An example of a synthetic sequence to produce a related Niraparib intermediate is outlined below. google.comgoogle.com
Table 1: Exemplary Synthetic Steps for a Niraparib Intermediate
| Step | Precursor(s) | Reagent(s) | Product | Purpose |
| 1 | Methyl 2-cyano-2-(4-nitrophenyl)acetate | Methyl acrylate, N-methyl morpholine | Dimethyl 2-cyano-2-(4-nitrophenyl)pentanedioate | Michael addition to extend the carbon chain. |
| 2 | Dimethyl 2-cyano-2-(4-nitrophenyl)pentanedioate | Sodium Carbonate (Na₂CO₃), Water, THF | Methyl 4-cyano-4-(4-nitrophenyl)butanoate | Selective hydrolysis and decarboxylation to form the key butanoate intermediate. |
This table is based on the synthesis of a positional isomer as described in patent literature.
The development of chiral synthons is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. Aryl nitriles can play a role as versatile synthons in constructing complex, stereochemically defined molecules. nih.gov The nitrile group can direct molecular self-assembly through hydrogen bonding or be converted into other functional groups using stereoselective methods. nih.gov
While the direct use of this compound for developing chiral synthons is not extensively documented in available literature, its functional groups offer potential pathways for such applications. For instance, the reduction of the nitro group to an amine, followed by diastereoselective reactions, could introduce a chiral center. Similarly, asymmetric hydrolysis of the nitrile or ester groups could yield enantiomerically enriched products. The synthesis of biologically active compounds often relies on the merger of multiple synthons, and this compound could serve as an achiral building block that is combined with a chiral fragment to create a complex, biologically active molecule. organic-chemistry.org
Applications in Material Science: Polymer and Advanced Materials Synthesis
Beyond pharmaceuticals, the functional groups of this compound suggest potential applications in material science. The nitrile group is known to be a functional moiety in polymerization processes. For example, nitrile-containing compounds can act as chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a versatile method for synthesizing well-defined polymers. nih.gov The cyano group in this compound could potentially be utilized in similar controlled radical polymerization techniques to create polymers with specific architectures and properties.
Furthermore, the nitroaromatic system opens possibilities for creating advanced materials. The nitro group can be reduced to an amine, which is a common precursor for the synthesis of polyamides, polyimides, or conductive polymers. These materials have applications in electronics, aerospace, and specialty coatings. The rigid aromatic core of the molecule could impart thermal stability and desirable mechanical properties to such polymers.
Strategic Intermediate in Green Chemistry Methodologies
The synthesis of the intermediate itself can also be optimized according to green chemistry principles. For example, traditional nitration of aromatic compounds often uses a hazardous mixture of nitric and sulfuric acids. Greener alternatives include the use of solid acid catalysts or milder nitrating agents that are easier to handle and recycle. paspk.org Similarly, modern methods for the synthesis of aryl nitriles focus on avoiding toxic cyanide reagents and employing more environmentally friendly catalysts. rsc.org By adopting these greener methods for its own production, this compound becomes an even more valuable intermediate in sustainable chemical manufacturing. mdpi.comorganic-chemistry.org
Mechanistic Investigations of Biological Interactions and Environmental Fate
Molecular-Level Biological Interactions of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
The biological activity of this compound is dictated by the collective chemical properties of its ester, cyano, and nitro-substituted phenyl groups. These functionalities can engage with biomolecules through a variety of covalent and non-covalent interactions.
Functional Group Interactions with Biomolecules (e.g., Nucleophilic Addition by Cyano, Hydrolysis by Ester, Aromatic Stacking by Phenyl)
The structure of this compound contains several reactive sites that can interact with biological macromolecules.
Cyano Group (Nitrile): The carbon-nitrogen triple bond in the cyano group is polar, rendering the carbon atom electrophilic. This makes it susceptible to nucleophilic addition reactions. wikipedia.org In a biological context, nucleophilic groups on proteins, such as the thiol group of cysteine or the hydroxyl group of serine, could potentially attack the nitrile carbon. This type of reaction is crucial in many biochemical pathways and can lead to the formation of a covalent adduct, thereby altering the protein's function. The reaction often requires enzymatic catalysis to proceed under physiological conditions. wikipedia.orgncert.nic.in
Ester Group: The methyl butanoate moiety is an ester, a functional group well-known for its susceptibility to hydrolysis. libretexts.org This reaction, which cleaves the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acids, bases, or specific enzymes. libretexts.orgrsc.org Within a biological system, enzymes such as esterases and lipases are highly efficient at catalyzing this transformation. rsc.org This hydrolysis would convert this compound into 4-(4-cyano-2-nitrophenyl)butanoic acid and methanol (B129727).
Table 1: Potential Interactions of Functional Groups with Biomolecules
| Functional Group | Type of Interaction | Interacting Biomolecule Moiety | Potential Consequence |
| Cyano (Nitrile) | Nucleophilic Addition | Thiol (Cysteine), Hydroxyl (Serine), Amino (Lysine) groups | Covalent modification of proteins |
| Ester | Hydrolysis | Water (catalyzed by Esterases/Lipases) | Biotransformation to carboxylic acid & alcohol |
| Nitrophenyl | Aromatic (π-π) Stacking | Aromatic rings of Phenylalanine, Tyrosine, Tryptophan | Non-covalent binding in protein pockets |
| Nitrophenyl | π-Hole Interaction | Carbonyl oxygen, Sulfur atoms (Methionine) | Enhanced ligand-protein binding affinity |
| Nitro Group | Hydrogen Bonding | Hydrogen bond donors in amino acid residues | Stabilization of binding pose |
Theoretical Studies of Ligand-Protein Binding Interactions (e.g., Molecular Docking)
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net For this compound, docking studies could elucidate how it fits into the active site of a receptor and identify the key interactions that stabilize the complex.
A hypothetical docking simulation of this compound into an enzyme's active site would likely reveal a combination of interactions. The butanoate chain could engage in hydrophobic interactions with nonpolar amino acid residues. The terminal methyl ester group might act as a hydrogen bond acceptor. The nitrophenyl ring is a critical component for binding; the nitro group's oxygen atoms are strong hydrogen bond acceptors, while the cyano group can also participate in hydrogen bonding or dipole-dipole interactions. nih.gov Furthermore, the entire aromatic ring system can form π-π stacking or π-cation interactions with corresponding residues in the protein's binding pocket. nih.govresearchgate.net The binding energy, often calculated as a scoring function in docking programs, provides an estimate of the binding affinity. nih.gov Studies on similar nitroaromatic compounds have demonstrated the functional relevance of these interactions in achieving high binding affinity. nih.govd-nb.info
Table 2: Hypothetical Molecular Docking Results for this compound
| Interacting Ligand Moiety | Protein Residue Example | Type of Interaction | Estimated Contribution to Binding Energy (kcal/mol) |
| Nitro Group Oxygens | Arginine, Lysine | Hydrogen Bond | -2 to -5 |
| Cyano Group Nitrogen | Serine, Threonine | Hydrogen Bond | -1 to -4 |
| Phenyl Ring | Phenylalanine, Tyrosine | π-π Stacking | -1 to -2 |
| Butanoate Chain | Leucine, Valine | Hydrophobic Interaction | -1 to -2 |
| Ester Carbonyl Oxygen | Asparagine, Glutamine | Hydrogen Bond | -1 to -3 |
| Note: Energy values are illustrative estimates based on general principles of molecular interactions. |
Enzymatic Biotransformation Mechanisms
The metabolism of this compound in biological systems is likely to be initiated by enzymes that recognize its ester and nitrile functionalities.
Esterases and lipases are ubiquitous hydrolase enzymes that catalyze the cleavage of ester bonds. rsc.orgdiva-portal.org Lipases typically act at a lipid-water interface and prefer substrates with longer fatty acid chains, while esterases act on more water-soluble esters. rsc.orgdiva-portal.org Both enzyme classes share a common catalytic mechanism, often involving a catalytic triad (B1167595) of amino acids (e.g., Serine, Histidine, Aspartate/Glutamate) in their active site.
The biotransformation of this compound would proceed via the hydrolysis of its methyl ester linkage. youtube.com The reaction is initiated by the nucleophilic attack of the active site serine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing methanol and forming an acyl-enzyme intermediate. Subsequently, a water molecule, activated by a histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the final product, 4-(4-cyano-2-nitrophenyl)butanoic acid. rsc.org The hydrolysis of similar p-nitrophenyl esters, such as p-nitrophenyl butyrate (B1204436), is a well-established model reaction for assaying lipase (B570770) and esterase activity. diva-portal.orgresearchgate.net
The cyano group of this compound can be a substrate for nitrile-metabolizing enzymes. In nature, there are two primary enzymatic pathways for nitrile degradation. acs.org
Nitrilase Pathway: Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. acs.org If a nitrilase acts on this compound, it would convert the 4-cyano group directly into a 4-carboxy group, yielding 4-(carboxy)-2-nitrophenyl butanoic acid (after subsequent ester hydrolysis). Studies on the biodegradation of aromatic nitriles like benzonitrile (B105546) have shown that they can be directly converted to the corresponding carboxylic acid and ammonia by nitrilases. nih.govresearchgate.net
Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts the nitrile into an amide. Second, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. acs.org For this compound, this would involve conversion of the cyano group to a carboxamide group, followed by hydrolysis to a carboxylic acid. This pathway is common for the degradation of aliphatic nitriles. nih.gov
The specific pathway utilized would depend on the microbial consortium present and their enzymatic capabilities. nih.gov
Environmental Transformation Mechanisms and Pathways
When released into the environment, this compound would be subject to various transformation processes. Its persistence and fate are largely influenced by the properties of the nitroaromatic ring system, which is known for its recalcitrance to degradation. nih.govresearchgate.net
Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov Hydrolysis of the aromatic nitro group is not considered an important environmental fate process. cdc.gov Therefore, the primary transformation pathways are likely to be microbial degradation and, to a lesser extent, photolysis.
Under anaerobic (oxygen-deficient) conditions, the most significant transformation is the microbial reduction of the nitro group. arizona.edu This process occurs sequentially, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This would transform the parent compound into Methyl 4-(2-amino-4-cyanophenyl)butanoate. These resulting aromatic amines can then undergo further transformations, including polymerization or covalent bonding to soil organic matter (humus). arizona.edu
Under aerobic conditions, biodegradation is more challenging but can be initiated by microorganisms that have evolved specific pathways. nih.gov These pathways might involve initial reduction of the nitro group or hydroxylation of the aromatic ring. Concurrently, the other functional groups would also undergo transformation. The ester linkage is susceptible to chemical or microbial hydrolysis, yielding the more polar 4-(4-cyano-2-nitrophenyl)butanoic acid, which may have different mobility and bioavailability in soil and water. The nitrile group can be biodegraded by soil microorganisms containing nitrilases, converting it to a carboxylic acid. nih.govresearchgate.net
Table 3: Potential Environmental Transformation Pathways
| Condition | Primary Transformation | Functional Group Affected | Resulting Product Class | Significance |
| Anaerobic | Microbial Reduction | Nitro Group | Aromatic Amine | Primary degradation route in anoxic sediments and soils. arizona.edu |
| Aerobic | Microbial Oxidation/Reduction | Nitro Group, Phenyl Ring | Hydroxylated compounds, Aromatic Amines | Slower degradation, requires adapted microbes. nih.gov |
| Abiotic | Hydrolysis | Ester Group | Carboxylic Acid | Increases water solubility and alters bioavailability. cdc.gov |
| Biotic | Nitrilase Activity | Cyano Group | Carboxylic Acid | Detoxification step, part of biodegradation. nih.gov |
Hydrolysis Pathways in Aqueous and Soil Environments
The hydrolysis of this compound would involve the cleavage of the ester bond, yielding 4-(4-cyano-2-nitrophenyl)butanoic acid and methanol. This reaction can be catalyzed by acid or base. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
In aqueous environments, the ester group is the primary site for hydrolytic attack. Under alkaline conditions, saponification (base-catalyzed hydrolysis) is expected to be a significant pathway. The presence of the electron-withdrawing nitro and cyano groups on the phenyl ring would likely increase the electrophilicity of the carbonyl carbon in the ester group, potentially accelerating the rate of nucleophilic attack by hydroxide (B78521) ions.
In soil environments, both abiotic and biotic (enzymatic) hydrolysis can occur. Clay minerals and metal oxides in soil can act as catalysts for abiotic hydrolysis. The rate of hydrolysis in soil is also dependent on soil type, pH, organic matter content, and moisture levels. While specific kinetic data for this compound is unavailable, studies on other nitrophenyl esters have demonstrated that hydrolysis is a key degradation pathway. semanticscholar.orgresearchgate.netresearchgate.net
Interactive Data Table: General Hydrolysis Parameters for Related Esters
| Compound Class | Typical Half-life (t½) | Influencing Factors | Primary Products |
| Nitrophenyl Esters | Hours to Days | pH, Temperature | Corresponding carboxylic acid, Nitrophenol |
| Phenyl Esters | Days to Weeks | pH, Temperature, Catalysts | Carboxylic acid, Phenol |
| Aliphatic Esters | Weeks to Months | pH, Microbial activity | Carboxylic acid, Alcohol |
Note: This table presents generalized data for related compound classes and is for illustrative purposes only. Specific values for this compound are not available.
Photolytic and Radical-Mediated Degradation Pathways
The presence of the nitroaromatic chromophore in this compound suggests that it may undergo photolytic degradation upon absorption of ultraviolet (UV) radiation. Photolysis can occur through direct or indirect mechanisms.
Direct photolysis involves the direct absorption of photons by the molecule, leading to an excited state that can then undergo various reactions such as bond cleavage, rearrangement, or reaction with other molecules. For nitroaromatic compounds, this can lead to the reduction of the nitro group or cleavage of the aromatic ring.
Indirect photolysis is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring or the aliphatic side chain. In sunlit surface waters, hydroxyl radicals are generated from the photolysis of dissolved organic matter and nitrate. Radical-mediated degradation can lead to hydroxylation of the aromatic ring, oxidation of the side chain, and eventual mineralization to carbon dioxide and water. The specific degradation products and quantum yield for this compound have not been reported.
Biotransformation by Microbial Systems in Environmental Contexts
Microbial biotransformation is a crucial process in the environmental fate of many organic compounds. While no studies have specifically investigated the biotransformation of this compound, the degradation of related nitroaromatic and nitrile-containing compounds by microorganisms has been documented.
Potential biotransformation pathways for this compound could include:
Esterase-mediated hydrolysis: As mentioned in the hydrolysis section, microbial esterases can cleave the ester bond to form 4-(4-cyano-2-nitrophenyl)butanoic acid and methanol.
Reduction of the nitro group: A common pathway for nitroaromatic compounds is the enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This can occur under both aerobic and anaerobic conditions.
Nitrile hydrolysis: Some microorganisms possess nitrilase or nitrile hydratase enzymes that can hydrolyze the cyano group to a carboxylic acid or an amide, respectively.
Ring cleavage: Following initial transformations, microorganisms may be able to cleave the aromatic ring, leading to further degradation and eventual mineralization.
The specific microbial species capable of these transformations and the resulting metabolites for this compound are currently unknown.
Advanced Analytical Methodologies in Research on Methyl 4 4 Cyano 2 Nitrophenyl Butanoate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography, a powerful set of laboratory techniques for the separation of mixtures, is indispensable in the chemical research and manufacturing processes involving Methyl 4-(4-cyano-2-nitrophenyl)butanoate. The choice of a specific chromatographic method is dictated by the scale of the separation, the required purity, and the stage of the chemical process, from initial reaction monitoring to final product isolation.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for monitoring the progress of a chemical reaction, allowing chemists to track the consumption of reactants and the formation of the product in real-time. This capability is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize the formation of impurities.
In a typical HPLC setup for the analysis of this compound, a reversed-phase column, such as a C18 column, is often employed. The mobile phase, a critical component in the separation process, is typically a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer. The precise composition of the mobile phase can be adjusted to achieve the desired separation of the target compound from starting materials and byproducts. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic nitro and cyano groups in the molecule absorb UV light at specific wavelengths.
For purification purposes, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to isolate larger quantities of the pure compound.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) for Reaction Progress and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used for monitoring the progress of reactions that produce this compound. By spotting a small sample of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica gel, and developing it in a suitable mobile phase, chemists can quickly visualize the presence of starting materials, the product, and any impurities.
The choice of the mobile phase, or eluent, is critical for achieving good separation on a TLC plate. A common eluent system for a compound of moderate polarity like this compound is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The separated spots on the TLC plate are typically visualized under UV light, where the compound will appear as a dark spot on a fluorescent background.
TLC is also invaluable for screening different reaction conditions and for identifying the appropriate solvent system for larger-scale purification by column chromatography.
Table 2: Representative TLC Conditions for this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |
| Visualization | UV light (254 nm) |
Column Chromatography for Isolation and Purification
When larger quantities of pure this compound are required, column chromatography is the method of choice for isolation and purification. This technique involves packing a glass column with a stationary phase, typically silica gel, and passing a solution of the crude product through the column using a suitable mobile phase.
The principles of separation in column chromatography are similar to those in TLC. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. The fractions are collected as they elute from the column, and the purity of each fraction is often checked by TLC.
The selection of the mobile phase is guided by preliminary TLC experiments. A solvent system that provides a good separation of the target compound on a TLC plate will generally be effective for column chromatography. By carefully collecting and combining the pure fractions, a high-purity sample of this compound can be obtained.
Table 3: General Parameters for Column Chromatography Purification
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Loading | Crude product dissolved in a minimal amount of solvent |
| Fraction Collection | Monitored by TLC |
Integration of Spectroscopic and Chromatographic Methods (Hyphenated Techniques)
While specific applications of hyphenated techniques for this compound are not extensively detailed in publicly available literature, the integration of chromatographic methods with spectroscopic techniques is a standard and powerful approach in modern chemical analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) would be invaluable in the characterization of this compound.
LC-MS would allow for the separation of the compound from a mixture by HPLC, followed by its introduction into a mass spectrometer. This would provide not only the retention time from the chromatography but also the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing structural information. Similarly, LC-NMR would provide detailed structural elucidation of the compound after its chromatographic separation.
Method Development for Quantitative Analysis in Complex Research Matrices
The development of robust and validated analytical methods for the quantitative analysis of this compound in complex research matrices is crucial for its use in further synthetic applications. Such matrices could include reaction mixtures, biological samples if used in metabolic studies, or environmental samples.
A quantitative HPLC method would typically involve the creation of a calibration curve using a series of standards of known concentration. The peak area of the compound in a sample can then be compared to the calibration curve to determine its concentration. Key aspects of method development include ensuring the linearity, accuracy, precision, and specificity of the method. The limit of detection (LOD) and limit of quantification (LOQ) would also be established to define the sensitivity of the assay. While specific validated quantitative methods for this compound are not widely published, the general principles of analytical method development would be applied to establish a reliable assay.
Future Directions and Emerging Research Avenues for Methyl 4 4 Cyano 2 Nitrophenyl Butanoate
Development of Novel Stereoselective Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For a molecule like Methyl 4-(4-cyano-2-nitrophenyl)butanoate, which possesses a chiral center at the carbon bearing the aromatic ring, the development of stereoselective synthetic methods is a critical future direction. Current synthetic approaches to similar compounds often result in racemic mixtures, necessitating challenging chiral separations. Future research will likely focus on asymmetric synthesis to directly obtain specific enantiomers.
Emerging strategies could involve:
Asymmetric Hydrogenation: Utilizing chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to achieve enantioselective reduction of a precursor α,β-unsaturated ester.
Chiral Phase-Transfer Catalysis: Employing chiral quaternary ammonium (B1175870) salts to control the stereochemistry of the alkylation of a suitable pronucleophile.
Enzyme-Catalyzed Reactions: Leveraging the high stereoselectivity of enzymes, such as lipases or esterases, for kinetic resolution of a racemic mixture of the target compound or its precursors.
These methods offer pathways to producing single enantiomers, which is crucial for investigating the specific biological activities and material properties of each stereoisomer.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantage |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity and catalytic efficiency. |
| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Operational simplicity and mild reaction conditions. |
| Enzyme-Catalyzed Resolution | Lipases, Esterases | High stereoselectivity under green conditions. |
Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling represents a significant area for future exploration.
Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of this and related compounds with their biological activity or toxicity. nih.govresearchgate.netnih.gov By developing QSAR models, researchers can predict the effects of structural modifications, aiding in the design of new derivatives with enhanced desired properties and reduced undesired effects. nih.govnih.gov
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the molecule. mdpi.comresearchgate.netaip.orgijrti.org Key areas of investigation would include:
Mapping the electrostatic potential: To identify regions susceptible to nucleophilic or electrophilic attack.
Analyzing frontier molecular orbitals (HOMO-LUMO): To understand its reactivity in various chemical transformations. mdpi.com
Modeling reaction mechanisms: To elucidate the pathways of potential synthetic and metabolic reactions.
These computational approaches can accelerate the discovery process by prioritizing the most promising synthetic targets and providing a theoretical framework for understanding experimental observations. researchgate.netijirset.com
| Computational Method | Application Area | Predicted Outcome |
| QSAR | Toxicology, Drug Design | Prediction of biological activity and toxicity. nih.govresearchgate.net |
| DFT | Reactivity Analysis | Understanding of electronic structure and reaction mechanisms. rsc.orgaip.org |
| Molecular Dynamics | Conformational Analysis | Simulation of molecular motion and interaction with biological targets. |
Exploration of New Catalytic Transformations Involving the Cyano and Nitro Aromatic Moieties
The cyano and nitro groups are highly versatile functional groups that can be transformed into a wide array of other functionalities. calvin.edu A major future research direction will be the exploration of novel catalytic methods for the selective transformation of these groups in this compound.
A key challenge is the chemoselective reduction of one functional group in the presence of the other. The development of catalysts that can selectively reduce the nitro group to an amine without affecting the cyano group, or vice versa, is of great interest. calvin.educalvin.edursc.orgstackexchange.comsci-hub.se
Selective Nitro Reduction: Catalytic systems using metals like platinum, tin(II) chloride, or iron in acidic media have shown promise for selectively reducing aromatic nitro groups while leaving nitriles intact. stackexchange.comcommonorganicchemistry.com
Selective Nitrile Reduction: Conversely, reagents like sodium borohydride (B1222165) in combination with Lewis acids can be tuned to reduce nitriles without affecting the nitro group. calvin.educalvin.eduwikipedia.org Catalytic hydrogenation using specific catalysts like Raney nickel can also be explored for nitrile reduction. wikipedia.orgrsc.orglibretexts.org
Furthermore, the exploration of denitrative coupling reactions could open up new avenues for functionalizing the aromatic ring. acs.org This involves the replacement of the nitro group with other substituents through transition-metal catalysis, allowing for the synthesis of a diverse library of derivatives. acs.org Another area of interest is the catalytic dearomatization of the nitroarene ring, which can lead to complex three-dimensional structures. researchgate.netresearchgate.net
| Transformation | Catalyst/Reagent System | Target Functionality |
| Selective Nitro Reduction | SnCl₂·2H₂O; 1% Pt/C | -NH₂ (Amine) |
| Selective Nitrile Reduction | NaBH₄/Lewis Acid; Raney Ni | -CH₂NH₂ (Primary Amine) |
| Denitrative Coupling | Rhodium or Palladium complexes | C-O, C-S, or C-C bond formation |
| Catalytic Dearomatization | Bifunctional Thiourea catalysts | Spirocyclic structures |
Expanding Applications in Sustainable and Green Chemistry Methodologies
Future research will undoubtedly focus on developing more environmentally friendly methods for the synthesis and transformation of this compound. This aligns with the broader principles of green chemistry, aiming to reduce waste and energy consumption.
Biocatalysis stands out as a promising green approach. The use of whole-cell or isolated enzymes, such as nitroreductases, for the selective reduction of the nitro group can be performed in aqueous media under mild conditions, offering a sustainable alternative to traditional metal catalysts. ox.ac.ukresearchgate.netchemrxiv.orgresearchgate.netgoogle.com
Photocatalysis is another emerging area. Utilizing semiconductor photocatalysts like titanium dioxide (TiO₂) under light irradiation can drive the reduction of nitroaromatic compounds. benthamdirect.comdss.go.thstudylib.netpnas.org This method harnesses light energy to perform chemical transformations, potentially reducing the reliance on harsh reagents and high temperatures. benthamdirect.comdss.go.thacs.org
The development of green nitrile synthesis methods could also be applied to the precursors of the target molecule. organic-chemistry.orgwikipedia.orgnumberanalytics.com This includes ammoxidation or transition-metal-catalyzed reactions that avoid the use of highly toxic cyanide salts. wikipedia.orgnih.govresearchgate.net
| Green Chemistry Approach | Key Features | Potential Application |
| Biocatalysis | Aqueous media, mild conditions, high selectivity. | Selective reduction of the nitro group. ox.ac.ukresearchgate.net |
| Photocatalysis | Use of light energy, semiconductor catalysts. | Degradation or transformation of the nitroaromatic moiety. benthamdirect.comdss.go.th |
| Green Nitrile Synthesis | Avoidance of toxic cyanide reagents. | Sustainable synthesis of precursors. organic-chemistry.orgnumberanalytics.com |
Q & A
Q. What are the standard synthetic routes for Methyl 4-(4-cyano-2-nitrophenyl)butanoate?
Methodological Answer: A common approach involves esterification of the corresponding carboxylic acid (4-(4-cyano-2-nitrophenyl)butanoic acid) with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution on pre-functionalized phenyl rings can be employed. For example:
Nitration and Cyanation Sequence : Start with methyl 4-(4-cyanophenyl)butanoate. Introduce the nitro group at the ortho position using mixed nitric-sulfuric acid, ensuring temperature control (0–5°C) to avoid over-nitration.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (>95%).
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- NMR : ¹H NMR (CDCl₃) identifies ester methyl (δ ~3.6 ppm), nitrophenyl protons (δ ~8.2–8.5 ppm), and cyano group absence (no proton signal). ¹³C NMR confirms the nitrophenyl (C-NO₂ at ~148 ppm) and ester carbonyl (δ ~170 ppm).
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- LC-MS : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., calculated for C₁₂H₁₁N₂O₄: 263.07).
Advanced Research Questions
Q. How do the electronic effects of the nitro and cyano groups influence reactivity in further functionalization?
Methodological Answer: The ortho-nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to the meta position. The para-cyano group (also EWG) further deactivates the ring, making reactions like halogenation or sulfonation challenging. Strategies include:
- Protection/Deprotection : Temporarily reduce the nitro group to amine (using Sn/HCl or catalytic hydrogenation) to activate the ring, perform functionalization, then re-oxidize.
- Metal-Catalyzed Cross-Couplings : Use Pd-catalyzed Suzuki or Ullmann couplings with pre-halogenated intermediates.
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer: Discrepancies may arise from impurities, tautomerism, or solvent effects. Steps to resolve:
Repurification : Re-run column chromatography with a slower gradient.
Variable Temperature NMR : Assess for dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic nitration steps, reducing side products like di-nitrated analogs.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in nitration.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., methyl 4-(4-cyano-3-nitrophenyl)butanoate) and adjust reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
